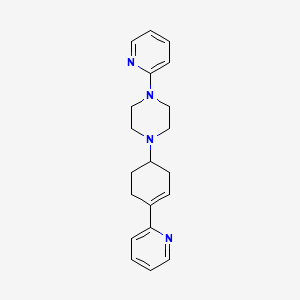
1-Pyridin-2-yl-4-(4-pyridin-2-yl-cyclohex-3-enyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-135222 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its role in catalysis and its potential use in medicinal chemistry.
Méthodes De Préparation
The synthesis of PD-135222 involves several steps, typically starting with the preparation of palladium precursors. One common method involves the chemical reduction of palladium salts. For instance, palladium chloride can be reduced using a suitable reducing agent under controlled conditions to yield PD-135222. Industrial production methods often involve deposition-precipitation or impregnation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
PD-135222 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form palladium oxides.
Reduction: Reduction reactions can convert it back to its metallic form.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Common reagents used in these reactions include boronic acids, halides, and phosphine-free conditions. The major products formed from these reactions are often complex organic molecules, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
PD-135222 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: Research has shown its potential in biological systems, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: PD-135222 is being explored for its potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry: It is used in the production of fine chemicals and materials, contributing to advancements in nanotechnology and materials science .
Mécanisme D'action
The mechanism of action of PD-135222 involves its interaction with specific molecular targets. In catalysis, it acts by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. In medicinal applications, it targets specific proteins or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
PD-135222 is often compared with other palladium-based compounds due to its unique properties:
Palladium acetate: Similar in its catalytic applications but differs in its reactivity and stability.
Palladium chloride: Commonly used in similar reactions but has different solubility and handling properties.
Palladium on carbon: Used as a heterogeneous catalyst, offering different advantages in terms of recovery and reuse .
PD-135222 stands out due to its specific reactivity and the ability to be used under milder conditions, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C20H24N4 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-pyridin-2-yl-4-(4-pyridin-2-ylcyclohex-3-en-1-yl)piperazine |
InChI |
InChI=1S/C20H24N4/c1-3-11-21-19(5-1)17-7-9-18(10-8-17)23-13-15-24(16-14-23)20-6-2-4-12-22-20/h1-7,11-12,18H,8-10,13-16H2 |
Clé InChI |
MCTSZRVXVCAAHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCC1N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=N4 |
Synonymes |
1-(pyridin-2-yl)-4-(4-(pyridin-2-yl)-cyclohex-3-en-1-yl)piperazine PD 135222 PD-135222 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



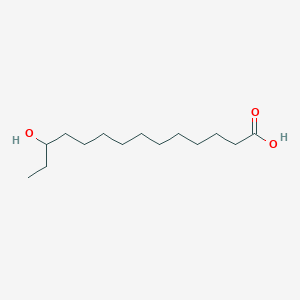

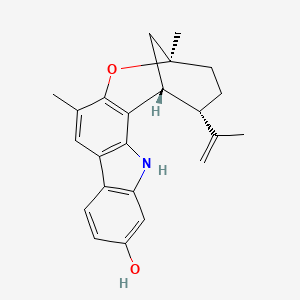

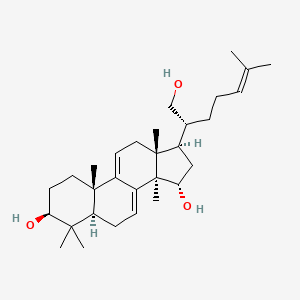
![6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1257288.png)


![(1R,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5S,6S)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1257292.png)
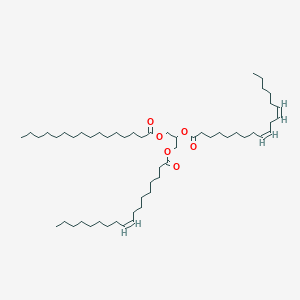
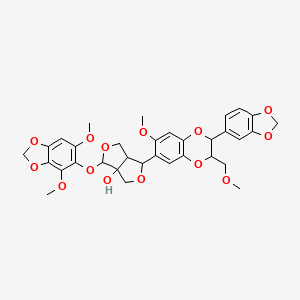
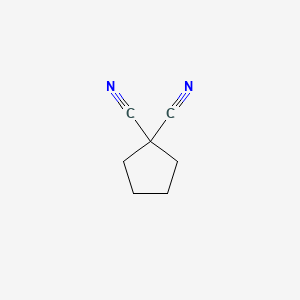
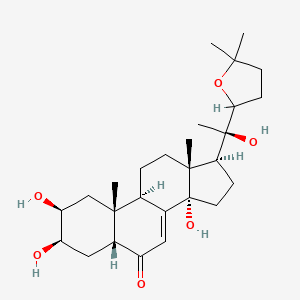
![[(4S,6S,7S,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1257304.png)